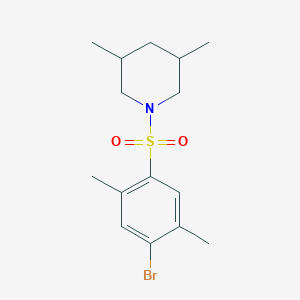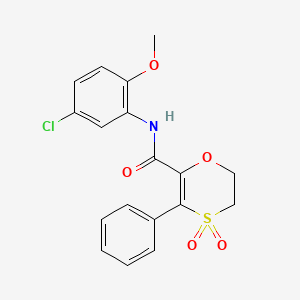![molecular formula C25H28N2O7 B15108826 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B15108826.png)
2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(2,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound with a unique spirocyclic structure This compound is characterized by its chromene and piperidine moieties, which are connected through a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chromene Moiety: This can be achieved through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions.
Spirocyclization: The chromene intermediate undergoes a cyclization reaction with a piperidine derivative to form the spirocyclic structure.
Acetylation: The spirocyclic compound is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Etherification: The final step involves the reaction of the acetylated spirocyclic compound with 2,5-dimethoxyphenyl acetic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and chromene moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the acetyl and chromene moieties.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(2,5-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chromene and piperidine moieties are known to interact with various enzymes and receptors, modulating their activity. The acetyl and dimethoxyphenyl groups can enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide
- **2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide
- **2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-cyclooctylacetamide
Uniqueness
The uniqueness of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(2,5-dimethoxyphenyl)acetamide lies in its specific combination of functional groups and spirocyclic structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C25H28N2O7 |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H28N2O7/c1-16(28)27-10-8-25(9-11-27)14-21(29)19-6-4-18(13-23(19)34-25)33-15-24(30)26-20-12-17(31-2)5-7-22(20)32-3/h4-7,12-13H,8-11,14-15H2,1-3H3,(H,26,30) |
Clé InChI |
MULGKMMUOCAKQN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=C(C=CC(=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B15108746.png)

![6,8-Dichloro-2-{[4-benzylpiperidyl]carbonyl}chromen-4-one](/img/structure/B15108759.png)
![1-[4-Butoxy-3-(propan-2-yl)benzenesulfonyl]-3,5-dimethylpiperidine](/img/structure/B15108764.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid](/img/structure/B15108779.png)
![2-methoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide](/img/structure/B15108783.png)
![2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B15108797.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(pentyloxy)benzene-1-sulfonamide](/img/structure/B15108804.png)
![(2E)-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1-{3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}prop-2-en-1-one](/img/structure/B15108817.png)
![N-(3-chlorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15108818.png)
![6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B15108833.png)

![2-(2-chlorophenyl)-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B15108847.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B15108859.png)
